2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid
Description
Chemical Structure and Properties 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid (CAS: Not explicitly provided, but structurally inferred) is a brominated thiophene derivative featuring a hydroxyl group and a carboxylic acid moiety. Its molecular formula is C₆H₅BrO₃S, with a molecular weight of 245.07 g/mol (based on analogous compounds in and ). The compound is synthesized via coupling reactions involving bromothiophene intermediates and hydroxyacetic acid derivatives. For instance, its ester derivatives, such as 1,3-dioxoisoindolin-2-yl 2-(4-bromothiophen-2-yl)acetate, are synthesized using 4-bromothiopheneacetic acid and activated esters under carbodiimide coupling conditions .
Applications
This compound serves as a key intermediate in pharmaceutical synthesis. For example, it is used in the preparation of cephalosporin antibiotics, where the bromothiophene moiety enhances antibacterial activity . It also participates in radical-polar crossover reactions for nucleophilic fluorination, highlighting its utility in radiopharmaceutical chemistry .
Properties
Molecular Formula |
C6H5BrO3S |
|---|---|
Molecular Weight |
237.07 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H5BrO3S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2,5,8H,(H,9,10) |
InChI Key |
BUKLZQPNTIHSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid typically involves the bromination of thiophene followed by the introduction of the hydroxyacetic acid group. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to a reaction with glyoxylic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group (-CH(OH)COOH) undergoes oxidation to form ketones or carboxylic acids under specific conditions.
| Reaction | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Oxidation to ketone | KMnO₄, acidic conditions | 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid | ~60–75% | Requires controlled pH to avoid overoxidation. |
| Oxidation to carboxylic acid | CrO₃, H₂SO₄ | 2-(4-Bromothiophen-2-yl)-2-carboxyacetic acid | ~50–65% | Competitive decarboxylation observed at higher temperatures. |
Reduction Reactions
The bromine atom or hydroxyl group can be reduced, depending on the reagent:
Substitution Reactions
The bromine atom participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed couplings:
Nucleophilic Substitution
Cross-Coupling Reactions
Condensation and Cyclization
The hydroxyl and carboxylic acid groups enable condensation reactions:
| Reaction | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate | ~85–95% | Acid-catalyzed Fischer esterification. |
| Lactonization | DCC, DMAP, CH₂Cl₂ | Thiophene-fused γ-lactone | ~50–65% | Forms five-membered lactone ring. |
Key Challenges and Opportunities
-
Selectivity : Competing reactivity of bromine and hydroxyl groups requires precise reaction control.
-
Solubility : Polar hydroxyacetic acid moiety improves aqueous solubility compared to non-functionalized bromothiophenes.
-
Drug development : Structural flexibility makes it a candidate for prodrug design or targeted therapies .
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural resemblance to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxyacetic acid moiety can interact with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Comparison of Brominated Aromatic Carboxylic Acids
Key Observations :
- Bromine vs. Fluorine : Bromine's electronegativity and steric bulk (compared to fluorine) influence binding affinity in biological targets. For example, brominated thiophenes are preferred in antibiotics due to enhanced lipophilicity , while fluorinated analogs (e.g., 2-(4-fluorophenyl)-2-hydroxyacetic acid) exhibit improved metabolic stability .
- Thiophene vs. Phenyl Rings : Thiophene-containing derivatives (e.g., this compound) exhibit unique electronic properties due to sulfur's electron-rich nature, which can enhance interactions with enzyme active sites .
Functional Group Modifications
Table 2: Functional Group Variants
Key Observations :
- Amino and Thiazole Modifications: Introduction of dimethylamino or thiazole groups enhances solubility and target specificity. For instance, the thiazole derivative shows promise in inhibiting viral proteases .
- Hydroxyl Position : The ortho-hydroxyl group in 2-(4-bromo-2-hydroxyphenyl)acetic acid facilitates hydrogen bonding with biological targets, improving anti-inflammatory activity compared to meta- or para-substituted analogs .
Halogen-Swapped Analogs
Table 3: Halogen-Substituted Derivatives
Research Findings and Trends
- Antibiotic Development : Bromothiophene derivatives demonstrate superior β-lactamase resistance compared to phenyl-based analogs, as seen in cephalosporin derivatives .
- Synthetic Flexibility : The hydroxyacetic acid backbone allows modular functionalization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
- Thermodynamic Stability : Thiophene-based compounds exhibit higher thermal stability (e.g., melting points >150°C) compared to phenyl analogs, favoring industrial-scale synthesis .
Biological Activity
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid is a compound of interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and applications in drug development.
The chemical structure of this compound includes a bromothiophene moiety which enhances its reactivity and interaction with biological targets. The presence of the hydroxyl group contributes to its solubility and potential for hydrogen bonding with biomolecules.
Research indicates that this compound may interact with various molecular targets, influencing biological pathways such as:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can modulate metabolic pathways.
- Receptor Binding : It may bind to receptors involved in cellular signaling, affecting processes such as cell proliferation and differentiation .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications:
| Activity | Description |
|---|---|
| Antiproliferative Effects | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Anti-inflammatory Properties | Potential use in developing anti-inflammatory drugs through enzyme inhibition. |
| Analgesic Applications | Investigated for pain relief mechanisms through modulation of pain pathways. |
Case Studies and Research Findings
-
Antiproliferative Studies :
A study focusing on the antiproliferative effects of various compounds, including derivatives of this compound, found that it significantly reduced the viability of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest . -
Enzyme Inhibition :
Research has shown that this compound acts as a selective inhibitor for certain enzymes involved in inflammatory responses. This property suggests its potential utility in developing treatments for conditions like arthritis or other inflammatory diseases . -
Pharmacological Characterization :
Pharmacological studies have characterized the compound's interaction with various biological targets, revealing that it modulates key signaling pathways associated with cell growth and survival .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for further research:
- Pharmaceutical Development : It serves as an intermediate in synthesizing anti-inflammatory and analgesic drugs.
- Biochemical Research : Used to explore enzyme inhibition and receptor interactions, aiding in understanding complex biological mechanisms.
- Material Science : It is also being investigated for applications in developing specialty polymers and coatings .
Q & A
Q. What synthetic methodologies are effective for preparing 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid?
- Methodological Answer : A common approach involves coupling 4-bromothiopheneacetic acid with activating agents. For example, 1,3-dioxoisoindolin-2-yl esters can be synthesized using N-hydroxyphthalimide (NHPI), N,N'-diisopropylcarbodiimide (DIC), and catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This yields intermediates that can be hydrolyzed to the target compound . Another analogous route involves bromination of hydroxyacetate precursors using phosphorus tribromide (PBr₃), followed by nucleophilic substitution (e.g., with potassium benzenethiolate) to introduce functional groups .
- Key Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ester activation | NHPI, DIC, DMAP, 0°C → RT | 87% | |
| Bromination | PBr₃, dry Et₂O, reflux | ~75% (analogous) |
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the presence of the bromothiophene moiety (e.g., aromatic protons at δ 6.8–7.5 ppm) and hydroxyacetic acid group (broad OH peak at δ 5–6 ppm). Rotational isomerism in derivatives may split signals, requiring variable-temperature NMR .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₆H₅BrO₃S) and isotopic patterns from bromine .
Q. How can the hydroxyl and carboxylic acid groups be functionalized for derivatization?
- Methodological Answer :
- Esterification : Protect the carboxylic acid with benzyl chloride/K₂CO₃ in acetone .
- Amidation : React with amines via acid chloride intermediates (e.g., SOCl₂) to generate amides for biological testing .
- Sulfide Formation : Use potassium thiolates to replace bromine with sulfur-containing groups, enabling further redox studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (SHELXL-2018) is ideal. For brominated analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), monoclinic P2₁/c symmetry, β ~93.5°, and anisotropic displacement parameters clarify bond lengths/angles. Data collection on a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with SADABS absorption correction ensures accuracy .
- Example Crystallographic Parameters :
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| a, b, c (Å) | 12.5022, 8.2690, 9.0199 | |
| R₁ (all data) | 0.026 |
Q. How to address NMR discrepancies caused by rotational isomerism?
- Methodological Answer : Rotational isomers (e.g., E/Z amides) split NMR signals. Use:
- Variable-Temperature NMR : Cool samples to –40°C to slow rotation and resolve split peaks .
- 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximity of protons .
- Dynamic NMR Analysis : Calculate rotational barriers via coalescence temperature and Eyring equation .
Q. How does the bromothiophene moiety influence acidity/reactivity vs. non-halogenated analogs?
- Methodological Answer :
- Electron-Withdrawing Effect : Bromine increases acidity of the α-hydroxy group (pKa ~2.5–3.0 vs. ~3.5 for non-brominated analogs) due to inductive effects, enhancing nucleophilic substitution reactivity .
- Comparative Reactivity : Bromine stabilizes transition states in SNAr reactions, enabling regioselective functionalization at the 4-position of the thiophene ring .
- Computational Validation : DFT calculations (B3LYP/6-31G*) can map electron density distribution and predict reaction sites .
Data Contradiction Analysis
Q. How to reconcile conflicting spectroscopic data in synthetic intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
